molecular formula C15H20N2O5 B568048 1-BOC-3-(2-nitrophenoxymethyl)azetidine CAS No. 1355247-20-9

1-BOC-3-(2-nitrophenoxymethyl)azetidine

Cat. No.: B568048
CAS No.: 1355247-20-9
M. Wt: 308.334
InChI Key: NTNADDPVWUPXPA-UHFFFAOYSA-N
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Description

1-BOC-3-(2-nitrophenoxymethyl)azetidine, also known as tert-butyl 3-[(2-nitrophenoxy)methyl]-1-azetidinecarboxylate, is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is characterized by the presence of an azetidine ring, a nitrophenoxy group, and a tert-butoxycarbonyl (BOC) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

The synthesis of 1-BOC-3-(2-nitrophenoxymethyl)azetidine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-BOC-3-(2-nitrophenoxymethyl)azetidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives, deprotected azetidines, and various substituted azetidine compounds.

Scientific Research Applications

1-BOC-3-(2-nitrophenoxymethyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BOC-3-(2-nitrophenoxymethyl)azetidine involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitrophenoxy group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions under specific conditions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

1-BOC-3-(2-nitrophenoxymethyl)azetidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its azetidine ring, which provides distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where the azetidine ring’s properties are advantageous.

Properties

IUPAC Name

tert-butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNADDPVWUPXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742757
Record name tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-20-9
Record name 1-Azetidinecarboxylic acid, 3-[(2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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